![molecular formula C17H17FN2O3 B2561878 Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]amino]benzoate CAS No. 457927-80-9](/img/structure/B2561878.png)
Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]amino]benzoate
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Description
Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]amino]benzoate, also known as Ethyl 2-(4-fluoroanilino)-2-oxoacetate, is a chemical compound with the molecular formula C10H10FNO3 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]amino]benzoate consists of 10 carbon atoms ©, 10 hydrogen atoms (H), 1 fluorine atom (F), 1 nitrogen atom (N), and 3 oxygen atoms (O), giving it a molecular weight of 211.19 .Physical And Chemical Properties Analysis
Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]amino]benzoate is a solid substance that should be stored at room temperature . Its melting point is between 120-122° C .Safety and Hazards
This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .
properties
IUPAC Name |
ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-2-23-17(22)12-3-7-14(8-4-12)19-11-16(21)20-15-9-5-13(18)6-10-15/h3-10,19H,2,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIMFTKSYQCQOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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